molecular formula C29H31NO5 B15201248 N-Fmoc-3-amino-4-(4-tert-butoxy-phenyl)-butyric acid

N-Fmoc-3-amino-4-(4-tert-butoxy-phenyl)-butyric acid

Cat. No.: B15201248
M. Wt: 473.6 g/mol
InChI Key: PAFSELQEYJTCCG-UHFFFAOYSA-N
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Description

N-Fmoc-3-amino-4-(4-tert-butoxy-phenyl)-butyric acid (CAS 372144-21-3) is a high-quality, non-natural amino acid derivative extensively utilized as a critical building block in solid-phase peptide synthesis (SPPS) . The compound features two essential protective groups: the Fmoc (9-fluorenylmethoxycarbonyl) group, which protects the amine functionality and is readily removed under mild basic conditions, and the tert-butoxy group, which protects a phenolic hydroxyl moiety and is cleaved under mild acidic conditions . This orthogonal protection strategy allows for precise sequential deprotection and is fundamental for the synthesis of complex peptides and proteins, enabling researchers to incorporate a protected tyrosine-like side chain into growing peptide chains . With a documented purity of 99% , this reagent is supplied for industrial and research applications, ensuring reliable performance and high-yield reactions . Its primary research value lies in the pharmaceutical and biochemical fields, particularly in the development of novel therapeutic peptides, protease substrates, and enzyme inhibitors. The structure of the compound, which includes a rigid aromatic ring and a flexible carboxylic acid terminus, makes it a valuable scaffold for exploring structure-activity relationships and for introducing specific structural motifs into synthetic peptides . This product is intended for use by qualified researchers in a controlled laboratory setting. Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human use .

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[4-[(2-methylpropan-2-yl)oxy]phenyl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31NO5/c1-29(2,3)35-21-14-12-19(13-15-21)16-20(17-27(31)32)30-28(33)34-18-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,20,26H,16-18H2,1-3H3,(H,30,33)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFSELQEYJTCCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

The phenyl ring’s substituent significantly influences solubility, reactivity, and steric effects. Below is a comparative analysis:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties Reference
N-Fmoc-3-amino-4-(4-tert-butoxy-phenyl)-butyric acid 4-tert-butoxy C₃₀H₃₁NO₅ 493.57 High steric protection; moderate solubility in organic solvents
(R)-3-(Fmoc-amino)-4-(3-pyridyl)butyric acid 3-pyridyl C₂₄H₂₂N₂O₄ 402.44 Enhanced polarity due to pyridine; improved aqueous solubility
Fmoc-(S)-3-Amino-4-(4-fluorophenyl)butyric acid 4-fluoro C₂₅H₂₂FNO₄ 419.44 Electron-withdrawing fluorine increases acidity of the amino group
Fmoc-(R)-3-amino-4-(4-trifluoromethylphenyl)-butyric acid 4-CF₃ C₂₆H₂₂F₃NO₄ 481.45 Strong electron-withdrawing effect; reduced nucleophilicity
Fmoc-(S)-3-Amino-4-(pentafluorophenyl)-butyric acid pentafluoro C₂₅H₁₈F₅NO₄ 491.41 Extreme hydrophobicity; used in fluorophilic peptide systems

Key Observations :

  • Electron-donating groups (e.g., tert-butoxy) stabilize the phenyl ring against electrophilic attacks, making the compound suitable for prolonged synthesis steps .
  • Electron-withdrawing groups (e.g., CF₃, F) increase the amino group’s acidity, facilitating deprotonation during coupling reactions but reducing solubility in non-polar solvents .

Backbone and Protecting Group Modifications

Fmoc-Dab(Boc)-OH (CAS: 125238-99-5)
  • Structure: Features a diaminobutyric acid (Dab) backbone with Boc and Fmoc dual protection.
  • Comparison : The Boc group on Dab provides orthogonal protection for side-chain amines, enabling selective modifications during SPPS, unlike the single Fmoc protection in the target compound .
Fmoc-4-(Boc-amino)-L-phenylalanine (CAS: 174132-31-1)
  • Structure: Combines Fmoc (α-amino) and Boc (side-chain amino) protection on phenylalanine.
  • Comparison : Dual protection allows sequential deprotection strategies, offering flexibility unavailable in the tert-butoxy-phenyl derivative .

Preparation Methods

Precursor Synthesis: 4-(4-tert-Butoxy-Phenyl)-Butyric Acid Derivatives

The tert-butoxy-phenyl group is typically introduced early in the synthesis. A method adapted from CN102115450A involves condensing benzaldehyde derivatives with ethyl acetoacetate. For the target compound, 4-tert-butoxy-benzaldehyde replaces benzaldehyde to install the tert-butoxy moiety. The reaction proceeds in a protonic solvent (e.g., ethanol) under acidic catalysis (e.g., piperidine), generating a β-keto ester intermediate (Figure 1A).

Optimization Insight : Substituting benzaldehyde with 4-tert-butoxy-benzaldehyde requires careful control of reaction temperature (60–80°C) to prevent premature cleavage of the tert-butoxy group. The intermediate, 2,4-diacetyl-3-(4-tert-butoxy-phenyl)-pentanedionate diethyl ester, is isolated in 85–90% yield via recrystallization from ethanol.

Amino Group Introduction and Cyclization

The β-keto ester undergoes decarbonylation under strong alkaline conditions (e.g., NaOH) to form 3-(4-tert-butoxy-phenyl)-glutaric acid. Subsequent dehydration in a non-protonic solvent (e.g., toluene) with a catalyst (e.g., p-toluenesulfonic acid) yields 3-(4-tert-butoxy-phenyl)-glutaric anhydride. This anhydride is treated with ammonia to form 5-amino-5-oxo-3-(4-tert-butoxy-phenyl)-pentanoic acid, introducing the amino group (Figure 1B).

Critical Reaction Parameters :

  • Decarbonylation : Conducted at 100–110°C for 4–6 hours.
  • Ammoniation : Requires excess aqueous ammonia (25–30%) at 0–5°C to minimize side reactions.

Fmoc Protection and Final Oxidation

The primary amine is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane (DCM) with a base (e.g., N,N-diisopropylethylamine). The Fmoc group is selectively introduced at the β-amino position, yielding N-Fmoc-3-amino-4-(4-tert-butoxy-phenyl)-butyramide. Oxidation of the terminal amide to a carboxylic acid is achieved using hypochlorite (NaClO) under alkaline conditions (pH 10–12).

Yield and Purity : Final oxidation at 70°C for 50 minutes produces the carboxylic acid with >99% purity (HPLC) and a melting point of 203–206°C. Recrystallization from water enhances purity to >99.5%.

Comparative Analysis of Synthetic Routes

Industrial-Scale Adaptations

The method from CN102115450A is favored for industrial production due to its use of inexpensive reagents (e.g., ethyl acetoacetate, tert-butoxy-benzaldehyde) and avoidance of high-pressure hydrogenation. In contrast, WO2008031567A1 employs palladium-catalyzed hydrogenation for similar intermediates, which introduces complexity and cost.

Key Advantages of CN102115450A :

  • Mild Conditions : Reactions proceed at atmospheric pressure.
  • High Yield : Overall yield of 76.2% after recrystallization.
  • Scalability : Suitable for batches exceeding 50 kg.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 2960–2388 cm⁻¹ (COOH and NH₃⁺), 1717 cm⁻¹ (C=O stretch), 1588–1516 cm⁻¹ (aromatic C=C).
  • ¹H NMR (500 MHz, CDCl₃) : δ 7.75–7.40 (m, Fmoc aromatic protons), 4.40–4.20 (m, Fmoc CH₂), 1.40 (s, tert-butoxy C(CH₃)₃).

Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >99% purity.

Applications and Derivatives

This compound serves as a building block for peptide-based therapeutics, particularly kinase inhibitors and protease antagonists. Derivatives, such as its sodium salt or methyl ester, are synthesized by adjusting the final hydrolysis step.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing N-Fmoc-3-amino-4-(4-tert-butoxy-phenyl)-butyric acid?

  • Answer : The synthesis typically involves Fmoc protection of the amino group using reagents like Fmoc-Osu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in dimethylformamide (DMF) with a base such as sodium carbonate. The tert-butoxy-phenyl group is introduced via selective coupling or pre-functionalization of the phenyl ring. Purification is achieved using reverse-phase HPLC or column chromatography, with structural confirmation via 1^1H/13^13C NMR and mass spectrometry .

Q. What safety precautions are critical when handling this compound?

  • Answer : The compound may cause skin, eye, and respiratory irritation. Use personal protective equipment (PPE), including gloves and goggles, and work in a fume hood. Avoid inhalation of dust and ensure proper waste disposal. Refer to Safety Data Sheets (SDS) for emergency procedures, including first-aid measures for exposure .

Q. Which analytical techniques are essential for characterizing purity and structural integrity?

  • Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is used to assess purity. Nuclear magnetic resonance (NMR) spectroscopy confirms the Fmoc group and tert-butoxyphenyl moiety. Mass spectrometry (MS) validates the molecular weight. Differential scanning calorimetry (DSC) may assess thermal stability .

Advanced Research Questions

Q. How can coupling efficiency be optimized when incorporating this derivative into solid-phase peptide synthesis (SPPS)?

  • Answer : Use coupling agents like HBTU/HOBt or DIC/Oxyma Pure in DMF to enhance activation. Pre-activate the carboxylic acid for 5–10 minutes before resin addition. Monitor coupling completion via Kaiser or chloranil tests. Adjust reaction time (2–4 hours) and temperature (25–40°C) to mitigate steric hindrance from the tert-butoxyphenyl group .

Q. What strategies resolve solubility challenges in aqueous or polar solvents due to the hydrophobic tert-butoxyphenyl group?

  • Answer : Use solvent mixtures (e.g., DMF/THF or DMSO/acetonitrile) to improve solubility. Sonication or gentle heating (30–40°C) can aid dissolution. For peptide synthesis, swell resins thoroughly in DMF before coupling. Alternatively, introduce temporary solubilizing tags (e.g., PEG-based linkers) .

Q. How should researchers address discrepancies in reported synthetic yields across methodologies?

  • Answer : Variability often arises from differences in protecting group stability, solvent purity, or activation methods. Systematically compare reaction parameters (e.g., base strength, solvent polarity) using design-of-experiment (DoE) approaches. Validate reproducibility via controlled replicates and characterize side products via LC-MS to identify competing reactions .

Key Considerations for Methodological Rigor

  • Contradiction Analysis : Conflicting yields in esterification (e.g., vs. 11) may stem from tert-butoxyphenyl steric effects. Use kinetic studies to identify rate-limiting steps.
  • Stability : The tert-butoxy group is acid-labile; avoid prolonged exposure to trifluoroacetic acid (TFA) during SPPS. Use mild deprotection conditions (e.g., 20% piperidine in DMF) .
  • Comparative Studies : Benchmark against analogs (e.g., 4-fluorophenyl or nitro-substituted derivatives) to evaluate electronic effects on reactivity .

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